molecular formula C15H21NO3S B274509 2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone

2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone

Cat. No. B274509
M. Wt: 295.4 g/mol
InChI Key: CIONVYFPYXALNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone, also known as MSME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the brain. The compound has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, leading to an increase in the levels of acetylcholine in the brain. This compound has also been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of key enzymes and receptors in the brain, the modulation of neurotransmitter levels, and the enhancement of synaptic plasticity. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone in lab experiments is its potent inhibitory effects on key enzymes and receptors in the brain. This makes it a valuable tool for studying the role of these targets in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of this compound's effects on other targets in the brain, such as GABA receptors and ion channels. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone is synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylpiperidin-1-amine, followed by the reaction of the resulting product with ethyl chloroformate. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to exhibit potent inhibitory effects on several enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. This compound has also been investigated for its potential as a neuroprotective agent and a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-(3-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C15H21NO3S/c1-12-5-7-14(8-6-12)20(18,19)11-15(17)16-9-3-4-13(2)10-16/h5-8,13H,3-4,9-11H2,1-2H3

InChI Key

CIONVYFPYXALNS-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1CCCN(C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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